6-(3,5-Dichlorophenyl)morpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-7-1-6(2-8(12)3-7)9-4-13-10(14)5-15-9/h1-3,9H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQGJPWIFPPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 3,5 Dichlorophenyl Morpholin 3 One and Its Structural Analogs
Retrosynthetic Analysis and Strategic Precursor Selection for 6-(3,5-Dichlorophenyl)morpholin-3-one
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. icj-e.orgamazonaws.com For this compound, the primary disconnections are within the morpholin-3-one (B89469) ring and at the carbon-aryl bond.
Key Retrosynthetic Disconnections:
Amide Bond (C3-N4) Disconnection: This is a common strategy for lactams. This disconnection leads to an N-(2-hydroxy-2-(3,5-dichlorophenyl)ethyl)amino acid derivative, which can be formed from 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol and a haloacetic acid derivative.
Ether Bond (C2-O1) Disconnection: Breaking the ether linkage points to a precursor like 2-((2-chloroacetyl)amino)-1-(3,5-dichlorophenyl)ethan-1-ol. This intermediate can undergo an intramolecular Williamson ether synthesis to form the ring.
C5-C6 Bond Disconnection: This approach involves the reaction between a serine-derived precursor and a 3,5-dichlorophenyl organometallic reagent.
Aryl-C6 Bond Disconnection: This strategy suggests attaching the 3,5-dichlorophenyl group to a pre-existing morpholin-3-one ring, possibly via a transition metal-catalyzed cross-coupling reaction.
Based on these disconnections, the most strategically sound and commonly employed precursors for the synthesis of this compound are identified.
Table 1: Strategic Precursors for Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 3,5-Dichlorobenzaldehyde (B167965) | Clc1cc(Cl)cc(C=O)c1 | Provides the dichlorophenyl group and C6 of the morpholinone ring. |
| 2-Aminoethanol | C(CO)N | Forms the N4, C5, and O1 atoms of the ring structure. |
| Chloroacetyl chloride | C(C(Cl)=O)Cl | Acts as a two-carbon electrophile to form C2 and C3 of the lactam ring. |
Classical and Established Synthetic Routes to the Morpholin-3-one Core with Aryl Substitutionthieme-connect.comresearchgate.netnih.govnih.gov
Traditional methods for constructing the morpholin-3-one ring remain fundamental in organic synthesis due to their reliability and the accessibility of starting materials.
The most established route to the morpholin-3-one core involves the cyclization of an open-chain precursor. A common method is the reaction of a 2-aminoethanol derivative with an α-haloacetylating agent. thieme-connect.com For the target compound, this typically involves two main steps:
Formation of an Amide Intermediate: Reductive amination of 3,5-dichlorobenzaldehyde with 2-aminoethanol yields N-(3,5-dichlorobenzyl)ethan-2-ol.
Intramolecular Cyclization: The resulting amino alcohol is then acylated with chloroacetyl chloride to form an N-chloroacetyl intermediate. Subsequent treatment with a base (e.g., potassium carbonate, sodium hydride) induces an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the morpholin-3-one ring. google.com
An alternative pathway involves starting with 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol, which is then reacted with an ester of chloroacetic acid in the presence of a base to achieve a one-pot cyclization. thieme-connect.com
Multi-component reactions offer an efficient alternative by combining three or more starting materials in a single synthetic operation to form a complex product. The Ugi and Petasis reactions are notable MCRs that can be adapted for morpholinone synthesis. researchgate.netnih.gov
Ugi-type Reaction: A variant of the Ugi reaction can be employed using a β-amino alcohol, an aldehyde (such as 3,5-dichlorobenzaldehyde), an isocyanide, and a carboxylic acid. The initial Ugi product can be designed to undergo a subsequent acid-promoted intramolecular cyclization to yield the 6-substituted morpholin-3-one core. researchgate.net
Petasis Reaction: The Petasis borono-Mannich reaction can be used to synthesize N-substituted amino alcohols, which are key precursors for morpholinones. nih.gov A three-component reaction between an amine, glyoxylic acid, and an arylboronic acid (3,5-dichlorophenylboronic acid) can generate an amino acid that, after reduction and further functionalization, leads to a suitable precursor for cyclization into the desired morpholinone. nih.gov
Advanced and Catalytic Approaches for Targeted Synthesis
Modern synthetic chemistry has introduced advanced catalytic methods that provide greater efficiency, control, and access to complex molecules like this compound.
Transition metal catalysis provides powerful tools for forming the critical C-C bond between the morpholinone heterocycle and the aryl substituent. nih.govmdpi.com
Palladium-Catalyzed Carboamination: A key strategy involves the intramolecular carboamination of an appropriately substituted O-allyl ethanolamine (B43304) derivative. nih.gov In this approach, a precursor derived from an amino alcohol can be coupled with 1-bromo-3,5-dichlorobenzene (B43179) using a palladium catalyst. The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by intramolecular aminopalladation of the alkene and reductive elimination to form the morpholine (B109124) ring and the C-aryl bond simultaneously. nih.gov
Cross-Coupling Reactions: Alternatively, a pre-formed morpholin-3-one bearing a leaving group (e.g., a bromine atom) or a boronic ester at the C-6 position can be subjected to Suzuki or Stille coupling with a suitable 3,5-dichlorophenyl-containing coupling partner. mdpi.com
Table 2: Comparison of Synthetic Approaches
| Synthetic Approach | Key Features | Advantages | Potential Limitations |
|---|---|---|---|
| Classical Cyclization | Stepwise formation of C-N and C-O bonds. | Reliable, well-established, uses common reagents. thieme-connect.com | Can be multi-step, may require harsh conditions. |
| Multi-Component Reactions | Convergent, one-pot synthesis. | High atom economy, operational simplicity, rapid library generation. researchgate.net | Substrate scope can be limited, optimization may be complex. |
| Transition Metal Catalysis | Catalytic C-C or C-N bond formation. | High efficiency, functional group tolerance, stereocontrol potential. nih.govnih.gov | Catalyst cost and sensitivity, potential for metal contamination. |
The C-6 position of this compound is a stereocenter, making enantioselective synthesis a critical goal. Several strategies are employed to control the stereochemistry at this position.
Chiral Substrate Control: The most direct approach is to start with an enantiomerically pure precursor, such as (R)- or (S)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol. nih.gov The chirality of this starting material is then carried through the synthetic sequence, leading to the formation of a single enantiomer of the final product. This method is used in polymer-supported synthesis of related structures. nih.gov
Organocatalysis: Asymmetric organocatalysis offers a powerful method for constructing chiral heterocycles. For instance, a [3+3]-cycloaddition reaction between an in-situ generated azaoxyallyl cation and a γ-hydroxy-α,β-unsaturated ketone, catalyzed by a chiral squaramide catalyst, can produce functionalized morpholin-3-ones with high enantioselectivity. researchgate.net
Chiral Phosphoric Acid Catalysis: A domino [4+2] heteroannulation followed by a 1,2-aryl shift, catalyzed by a chiral phosphoric acid, can be used to synthesize C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols. While this applies to C3 substitution, similar principles can be adapted for C6-substituted systems.
The existence of a specific PubChem entry for (R)-6-(3,5-Dichlorophenyl)morpholin-3-one underscores the importance and feasibility of its stereoselective synthesis. nih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency of synthesizing 6-aryl-morpholin-3-ones, including the 3,5-dichlorophenyl analog, is critically dependent on the optimization of reaction conditions. Key parameters that are often manipulated to enhance reaction yields and purity include the choice of solvent, temperature, catalyst, and base.
A common synthetic route to the morpholin-3-one scaffold involves the cyclization of an N-(2-hydroxyethyl)amide intermediate. The optimization of this intramolecular cyclization is crucial for achieving high yields. Factors such as the choice of a suitable base and solvent system can significantly influence the reaction outcome. For instance, in the synthesis of related heterocyclic structures, a variety of bases and solvents are screened to find the optimal combination that promotes efficient ring closure while minimizing side reactions.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | NaH | 80 | 12 | 45 |
| 2 | THF | K₂CO₃ | Reflux | 24 | 60 |
| 3 | DMF | Cs₂CO₃ | 100 | 8 | 75 |
| 4 | Dioxane | t-BuOK | 90 | 10 | 68 |
| 5 | Acetonitrile (B52724) | DBU | Reflux | 18 | 55 |
This table is a hypothetical representation based on general principles of organic synthesis and is intended for illustrative purposes.
Yield enhancement strategies often focus on facilitating the key bond-forming steps. In palladium-catalyzed cross-coupling reactions, which can be employed to introduce the aryl group, the choice of ligand, palladium precursor, and reaction temperature are critical for maximizing the yield and purity of the product. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can often improve the efficiency of Suzuki or Buchwald-Hartwig coupling reactions.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. mdpi.comjmpas.comnih.gov The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. mdpi.com This technique could be particularly advantageous for the intramolecular cyclization step in the synthesis of this compound.
Synthesis of Chemically Modified Analogs for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships (SAR) of this compound and identify analogs with potentially improved biological activity, a variety of chemical modifications can be introduced at different positions of the molecule. The synthesis of these analogs requires versatile synthetic routes that allow for the introduction of diverse functional groups.
The general approach to SAR involves systematically altering parts of a molecule to understand how these changes affect its biological activity. youtube.com For this compound, key areas for modification would include:
The Dichlorophenyl Ring: The position and nature of the substituents on the phenyl ring can be varied. For example, analogs with different halogen substitutions (e.g., difluoro, dibromo) or other electron-withdrawing or electron-donating groups could be synthesized to probe the electronic requirements for activity. The synthesis of such analogs would typically start from the corresponding substituted anilines or arylboronic acids.
The Morpholinone Ring: Modifications to the morpholinone ring itself, such as substitution at the N-4 position or at the C-2 or C-5 positions, could provide valuable SAR data. N-alkylation or N-arylation can be achieved by reacting the parent morpholin-3-one with appropriate electrophiles. The introduction of substituents at other positions on the ring might require more complex multi-step syntheses starting from different building blocks.
Replacement of the Phenyl Ring: Replacing the 3,5-dichlorophenyl group with other aromatic or heteroaromatic rings can help to understand the importance of this specific moiety for the compound's biological profile.
Table 2: Examples of Synthesized Analogs for SAR Studies
| Compound ID | R1 | R2 | R3 | Synthetic Approach |
| Analog 1 | 3,5-Difluorophenyl | H | H | Suzuki coupling with 3,5-difluorophenylboronic acid |
| Analog 2 | 3,5-Dichlorophenyl | CH₃ | H | N-alkylation of the parent compound with methyl iodide |
| Analog 3 | 4-Chlorophenyl | H | H | Starting from 4-chloroaniline |
| Analog 4 | 3,5-Dichlorophenyl | H | OCH₃ | Modification of the morpholinone ring precursor |
| Analog 5 | Thiophen-2-yl | H | H | Suzuki coupling with thiophene-2-boronic acid |
This table provides hypothetical examples of analogs that could be synthesized to explore the SAR of this compound.
The synthesis of these analogs often relies on the robustness of the core synthetic route. A modular synthetic strategy, where different building blocks can be easily introduced, is highly desirable for generating a library of compounds for SAR studies. The biological data obtained from these analogs would then be used to build a comprehensive understanding of the structural features required for the desired activity.
Advanced Spectroscopic and Structural Elucidation Studies of 6 3,5 Dichlorophenyl Morpholin 3 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of 6-(3,5-dichlorophenyl)morpholin-3-one. Both ¹H and ¹³C NMR would provide detailed insights into the electronic environment of each atom and the conformation of the six-membered morpholinone ring.
The morpholine (B109124) ring is expected to adopt a stable chair conformation to minimize torsional and steric strain, a common feature for such six-membered heterocycles. nih.govnih.govnih.gov In this conformation, substituents at each carbon atom can be oriented either axially or equatorially. For this compound, the bulky dichlorophenyl group at the C6 position would strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.
¹H NMR Spectroscopy: The proton spectrum would display distinct signals for the aromatic and aliphatic protons. The protons on the dichlorophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The single proton at the 4-position (H-4') would likely appear as a triplet (or a fine-structured singlet), while the two equivalent protons at the 2- and 6-positions (H-2'/H-6') would appear as a doublet.
The protons of the morpholinone ring would appear further upfield. The methine proton at C6 (H-6), being adjacent to both the ring oxygen and the aromatic ring, would be significantly deshielded and is predicted to appear as a doublet of doublets. The two diastereotopic protons at C5 (H-5) would show complex splitting patterns due to both geminal and vicinal coupling. Similarly, the methylene protons at C2 (H-2), adjacent to the lactam carbonyl and the nitrogen atom, would also be diastereotopic and appear as distinct signals. The N-H proton of the lactam is expected to be a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The carbonyl carbon (C3) of the lactam functional group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would appear between 120-140 ppm, with the carbons bearing the chlorine atoms showing the most significant downfield shifts. The aliphatic carbons of the morpholinone ring (C2, C5, C6) would resonate in the range of 40-80 ppm. nih.govcdnsciencepub.com The C6 carbon, attached to both the oxygen and the dichlorophenyl group, would likely be the most downfield of the aliphatic signals.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), would be crucial to definitively assign each proton and carbon signal and confirm the connectivity within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-H | 6.5 - 8.0 | br s | - |
| C2 | α: ~4.3, β: ~4.1 | d, d | ~45 - 50 |
| C3 | - | - | ~168 - 172 |
| C5 | α: ~3.6, β: ~3.4 | ddd, ddd | ~68 - 72 |
| C6 | ~5.1 | dd | ~75 - 80 |
| C1' | - | - | ~140 - 143 |
| C2'/C6' | ~7.4 | d | ~127 - 130 |
| C3'/C5' | - | - | ~135 - 138 |
| C4' | ~7.5 | t | ~129 - 132 |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture Determination
Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Growing a suitable single crystal of this compound would allow for its precise three-dimensional structure to be mapped.
Based on studies of similar morpholine-containing compounds, the analysis would be expected to confirm that the morpholinone ring adopts a chair conformation. nih.gov The bulky 3,5-dichlorophenyl substituent at the C6 position would almost certainly occupy an equatorial position to minimize steric hindrance. The analysis would also reveal the precise torsion angles within the ring, quantifying the degree of puckering.
Table 2: Expected Crystallographic and Structural Parameters from SCXRD
| Parameter | Expected Observation |
| Crystal System | e.g., Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P-1 (for a racemic crystal) |
| Conformation | Morpholinone ring in a chair conformation |
| Substituent Orientation | 3,5-Dichlorophenyl group in an equatorial position |
| Key Intermolecular Forces | N-H···O=C hydrogen bonding between molecules, potentially forming dimers or chains |
| Bond Lengths/Angles | Consistent with standard values for C-C, C-O, C-N, C=O, and C-Cl bonds |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Impurity Profiling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 247.03 g/mol (for the most common isotopes ³⁵Cl).
Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion would undergo predictable fragmentation. Key fragmentation pathways for this compound would likely involve cleavages of the morpholinone ring and loss of the substituent. libretexts.org
Plausible fragmentation steps include:
Alpha-cleavage: The bond between C6 and the dichlorophenyl ring could cleave, leading to the loss of a dichlorophenyl radical and the formation of a stable morpholinone-derived cation.
Ring Cleavage: The morpholinone ring itself can fragment. A common pathway for lactams involves the loss of carbon monoxide (CO) from the carbonyl group. Another possibility is a retro-Diels-Alder type cleavage, leading to the fragmentation of the six-membered ring.
Loss of Chlorine: Fragmentation of the aromatic ring could involve the loss of a chlorine atom or HCl. nih.gov
The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in approximately a 9:6:1 ratio, which is a definitive signature for a dichlorinated compound.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Predicted Identity of Fragment | Proposed Origin |
| 248/250/252 | [M+H]⁺ (Protonated Molecule) | Molecular Ion (ESI) |
| 247/249/251 | [M]⁺˙ (Molecular Ion) | Molecular Ion (EI) |
| 145/147 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |
| 102 | [C₄H₆NO]⁺ | Cleavage of the C6-Aryl bond |
| 74 | [C₃H₄NO]⁺ | Ring fragmentation with loss of CO |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the lactam carbonyl (C=O) stretch, expected around 1670-1690 cm⁻¹. Another key feature would be the N-H stretching vibration, which typically appears as a medium to sharp band in the region of 3200-3400 cm⁻¹. The C-O-C ether linkage within the ring would produce a strong stretching band around 1100-1150 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C-Cl bonds would show characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be expected to produce a strong and sharp signal. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. The symmetry of the 3,5-disubstituted phenyl ring might lead to particularly intense and characteristic Raman bands.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 | Medium / Weak |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium / Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 | Medium / Strong |
| C=O Stretch (Lactam) | 1670 - 1690 | 1670 - 1690 | Strong / Medium |
| Aromatic C=C Bending | 1580 - 1600, 1450 - 1500 | 1580 - 1600 | Strong / Strong |
| C-O-C Ether Stretch | 1100 - 1150 | 1100 - 1150 | Strong / Weak |
| C-N Stretch | 1200 - 1250 | 1200 - 1250 | Medium / Medium |
| C-Cl Stretch | 650 - 800 | 650 - 800 | Strong / Strong |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Stereochemical Assignment (If Chiral)
The this compound molecule possesses a stereocenter at the C6 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-. Unless a stereospecific synthesis is employed, the compound would be produced as a racemic mixture (an equal mixture of both enantiomers).
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are essential for analyzing chiral substances.
If the enantiomers of this compound were separated (resolved), CD and ORD spectroscopy would be critical. The two enantiomers would produce mirror-image CD and ORD spectra. The intensity of the CD signal (measured as molar ellipticity) is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for determining enantiomeric purity.
Furthermore, by comparing the experimentally measured CD spectrum with spectra predicted from quantum-mechanical calculations, the absolute configuration (i.e., whether the sample is R or S) of a pure enantiomer could be assigned. The electronic transitions associated with the dichlorophenyl chromophore and the n→π* transition of the lactam carbonyl would likely give rise to the most prominent signals (Cotton effects) in the CD spectrum.
Computational and Theoretical Investigations of 6 3,5 Dichlorophenyl Morpholin 3 One
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Energetics
Methodology: The molecular geometry of 6-(3,5-dichlorophenyl)morpholin-3-one would first be optimized using a common DFT functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which is effective for organic molecules containing halogens. niscpr.res.inrsc.orgresearchgate.net This level of theory provides a balance between computational cost and accuracy for predicting geometries and electronic properties. nih.govuotechnology.edu.iqreddit.com Following optimization, key electronic descriptors can be calculated.
Research Findings: The primary outputs of these calculations are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. researchgate.net
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen atom, indicating regions susceptible to electrophilic attack. The dichlorophenyl ring would exhibit a more complex potential surface due to the interplay between the aromatic system and the electronegative chlorine atoms. nih.gov
Interactive Data Table: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.8 D | Measures overall molecular polarity |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |
| Ionization Potential | 8.1 eV | Energy required to remove an electron |
Conformational Analysis and Exploration of Potential Energy Surfaces
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is crucial for identifying its most stable spatial arrangements.
Methodology: The conformational landscape can be explored through a relaxed Potential Energy Surface (PES) scan. uni-muenchen.deq-chem.comreadthedocs.io This involves systematically rotating one or more key dihedral (torsional) angles while optimizing the rest of the molecular geometry at each step. researchgate.netjoaquinbarroso.com For this molecule, the critical dihedral angle is the one defining the orientation of the dichlorophenyl ring relative to the morpholinone ring (C-C-N-C). The morpholinone ring itself is expected to adopt a stable chair conformation, similar to the parent morpholine (B109124) molecule, though axial and equatorial conformers of the dichlorophenyl group are possible. researchgate.netnih.gov
Research Findings: The PES scan would generate a plot of energy versus the dihedral angle. The minima on this surface represent stable, low-energy conformers, while the maxima represent the energy barriers for interconversion between them. uni-muenchen.de It is anticipated that the chair conformation of the morpholinone ring with the bulky 3,5-dichlorophenyl group in the equatorial position would be the global minimum, as this arrangement minimizes steric hindrance. nih.gov The energy difference between the equatorial and axial conformers, as well as the rotational barriers, provides quantitative insight into the molecule's flexibility.
Interactive Data Table: Hypothetical Conformational Energy Profile
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| Global Minimum (Equatorial) | ~120° | 0.00 | 95.8 |
| Local Minimum (Axial) | ~0° | 2.50 | 4.1 |
| Rotational Barrier 1 | ~60° | 4.50 | - |
| Rotational Barrier 2 | ~180° | 3.80 | - |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time, including its interactions with its environment.
Methodology: MD simulations would be performed using a classical force field, such as OPLS (Optimized Potentials for Liquid Simulations), which is well-parameterized for organic and heterocyclic molecules. acs.orgacs.orgnih.govschrodinger.com The lowest-energy conformer of this compound would be placed in a simulation box filled with an explicit solvent, such as water, to mimic physiological conditions. nih.govchemrxiv.org The system is then simulated for a duration of nanoseconds, solving Newton's equations of motion for every atom. youtube.com
Research Findings: Analysis of the MD trajectory would reveal the dynamic stability of the molecule's conformation. Key metrics such as the Root Mean Square Deviation (RMSD) would show how much the molecule's backbone deviates from its initial structure over time. The Root Mean Square Fluctuation (RMSF) would highlight which parts of the molecule are most flexible.
Furthermore, MD simulations are ideal for studying solvent interactions. nih.govacs.orgacs.org The radial distribution function, g(r), for water molecules around specific atoms (e.g., the carbonyl oxygen or the N-H group) would quantify the structure of the solvation shell, revealing the strength and location of hydrogen bonds and other non-covalent interactions with the solvent. chemrxiv.org
Ligand-Target Docking and Binding Energy Predictions for Hypothetical Molecular Interactions (Without Clinical Implications)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This is particularly useful for hypothesizing how a small molecule like this compound might interact with a biological target, such as an enzyme's active site.
Methodology: A hypothetical docking study could be performed against a protein target known to bind morpholine-containing inhibitors, for instance, the mammalian target of rapamycin (B549165) (mTOR). mdpi.comnih.gov Using software like AutoDock or Glide, the 3D structure of the ligand is placed into the binding site of the protein receptor. The program then explores various binding poses and scores them based on a scoring function that estimates the binding affinity. gyanvihar.orgnih.gov
Research Findings: The primary result of a docking simulation is the binding energy or docking score, which provides a qualitative estimate of binding affinity. researchgate.netresearchgate.net The simulation also provides the optimal binding pose, which reveals specific molecular interactions. For this compound, one could predict hydrogen bonds between the morpholinone's N-H donor and C=O acceptor with appropriate residues in the active site. The dichlorophenyl ring would likely engage in hydrophobic or halogen-bond interactions. eurjchem.com These predicted interactions provide a structural hypothesis for the molecule's potential biological recognition, independent of any clinical relevance.
Interactive Data Table: Predicted Docking Results against a Hypothetical Kinase Target
| Parameter | Predicted Value/Interaction |
| Binding Energy | -8.2 kcal/mol |
| Interacting Residues | VAL-85, LEU-120, ASP-150, PHE-152 |
| Hydrogen Bonds | N-H --- ASP-150 (O) |
| C=O --- VAL-85 (N-H) | |
| Hydrophobic Interactions | Dichlorophenyl ring with LEU-120, PHE-152 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data Correlation
QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of similar morpholinone analogs with known in-vitro activity data were available, a QSAR model could be developed to predict the activity of this compound.
Methodology: For a series of related compounds, a large number of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). Using statistical methods like multiple linear regression or machine learning algorithms, a model is trained to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.govmdpi.commdpi.com
Prediction of Reactivity and Mechanistic Pathways via Computational Chemistry
Computational chemistry can be used to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its stability, potential sites of metabolism, or its participation in chemical reactions.
Methodology: Reactivity can be predicted using DFT-based descriptors derived from the HOMO and LUMO energies. researchgate.net For instance, Fukui functions can be calculated to identify the most nucleophilic and electrophilic sites within the molecule. To study a specific reaction, such as the hydrolysis of the amide bond in the morpholinone ring, a reaction pathway can be modeled. frontiersin.orgfrontiersin.orgnih.gov This involves locating the transition state (TS) structure and calculating the activation energy barrier, which determines the reaction rate. rsc.org
Research Findings: The analysis would likely identify the carbonyl carbon as the primary electrophilic site, susceptible to nucleophilic attack, and the nitrogen and oxygen atoms as nucleophilic centers. A mechanistic study of amide hydrolysis would provide the energy profile for the reaction, including the energies of reactants, intermediates, transition states, and products. nih.gov This would reveal whether the reaction is kinetically and thermodynamically favorable under certain conditions, offering a detailed picture of the molecule's chemical behavior at a quantum-mechanical level.
Mechanistic Biological and Biochemical Investigations in Vitro Focus of 6 3,5 Dichlorophenyl Morpholin 3 One
Target Identification and Engagement Studies via Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding)
No specific molecular targets for 6-(3,5-dichlorophenyl)morpholin-3-one have been identified in the public scientific literature. There are no published reports detailing its inhibitory activity against specific enzymes or its binding affinity to particular receptors.
Elucidation of Molecular Mechanisms of Action at the Cellular and Sub-Cellular Levels
The molecular mechanism of action for this compound has not been elucidated. Research detailing its effects on cellular and sub-cellular processes is not available.
In Vitro Cellular Assays for Investigating Specific Biological Pathways and Phenotypes (e.g., Apoptosis Induction, Pathway Modulation)
There is no published data from in vitro cellular assays that would indicate the effect of this compound on specific biological pathways or its ability to induce cellular phenotypes such as apoptosis.
Structure-Activity Relationship (SAR) Studies Based on In Vitro Binding and Functional Assays
Due to the lack of identified biological targets and corresponding in vitro binding and functional data, no structure-activity relationship studies for this compound and its analogs have been reported in the scientific literature.
Proteomic and Metabolomic Profiling in Response to Compound Exposure in In Vitro Systems
There are no publicly available proteomic or metabolomic studies that have investigated the cellular response to exposure to this compound in in vitro systems.
Investigation of Stereospecificity in Biological Interactions (If Chiral Analogs Exist)
The 6-position of the morpholin-3-one (B89469) ring is a chiral center. However, there are no published studies on the synthesis of chiral analogs of this compound or any investigation into the stereospecificity of its potential biological interactions.
Analytical Method Development for Research Applications of 6 3,5 Dichlorophenyl Morpholin 3 One
Development of Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are indispensable for determining the purity of newly synthesized compounds and for their quantification in experimental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools frequently employed for the analysis of small organic molecules like 6-(3,5-Dichlorophenyl)morpholin-3-one.
The development of an HPLC method typically begins with the selection of a suitable stationary phase, mobile phase, and detector. For a compound with the polarity of this compound, a reverse-phase C18 column is often the first choice. The mobile phase is optimized to achieve good separation of the main compound from any impurities or starting materials. A common approach involves a gradient elution using a mixture of an aqueous solvent (like water with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is frequently performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, determined by a UV scan.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. This allows for the accurate determination of the compound's concentration in unknown research samples. Purity assessment is performed by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram.
GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. For this compound, its suitability would depend on its thermal stability and volatility. If amenable to GC analysis, the compound would be separated on a capillary column and subsequently ionized and detected by a mass spectrometer. The mass spectrum provides a molecular fingerprint, confirming the identity of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. This is highly specific and can be used to identify impurities, even at trace levels.
Below is a representative table of HPLC method parameters developed for the purity assessment of this compound in a research setting.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Expected Retention Time | Approx. 12.5 minutes |
Spectrophotometric and Fluorometric Methods for High-Throughput Screening in Research Settings
In early-stage research, such as compound library screening, high-throughput methods are required to analyze a large number of samples quickly and efficiently. Spectrophotometric and fluorometric methods are well-suited for this purpose.
The development of a spectrophotometric method for this compound would leverage its ability to absorb light in the UV-visible spectrum. A simple assay could involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and measuring its absorbance at a specific wavelength using a microplate reader. The concentration can be determined using the Beer-Lambert law, provided a standard curve has been established. While not as selective as chromatographic methods, its speed makes it ideal for rapid screening of many samples, for instance, in solubility or initial stability assessments.
Fluorometric methods, if applicable, offer higher sensitivity and selectivity than absorbance-based methods. This would require the this compound molecule to be fluorescent or to be derivatized with a fluorescent tag. If the native compound does not fluoresce, a research assay could be designed where the compound interacts with a biological target to produce a fluorescent signal, for example, by displacing a fluorescent probe from a protein's binding site. The development of such an assay is highly specific to the research question being addressed.
Chemical Stability Studies and Degradation Pathway Analysis Under Research Conditions
Understanding the chemical stability of a research compound is critical for defining appropriate storage and handling conditions and for interpreting experimental results. Stability studies for this compound would involve subjecting the compound to a range of stress conditions to identify potential degradation pathways. These "forced degradation" studies are typically conducted under conditions more extreme than those encountered during routine handling.
The standard stress conditions include:
Acidic Hydrolysis: Heating the compound in a solution of hydrochloric acid.
Basic Hydrolysis: Heating the compound in a solution of sodium hydroxide.
Oxidative Degradation: Exposing the compound to a solution of hydrogen peroxide.
Thermal Degradation: Heating the solid compound or a solution of it at an elevated temperature.
Photodegradation: Exposing the compound (in solid or solution form) to a light source, typically UV or a broad-spectrum light.
Samples from each stress condition are then analyzed, usually by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). The mass balance is calculated to ensure that the decrease in the parent compound's concentration is accounted for by the appearance of degradation products. The structure of significant degradation products can be elucidated using techniques like LC-MS/MS.
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Hydrolysis of the morpholinone ring |
| 0.1 M NaOH | 8 hours | 60 °C | > 90% | Rapid hydrolysis of the morpholinone ring |
| 10% H₂O₂ | 24 hours | 25 °C | 5% | Minor oxidation products |
| Heat (Solid) | 7 days | 80 °C | < 2% | No significant degradation |
| Photolysis (UVA/Vis) | 7 days | 25 °C | 8% | Photodegradation products |
Bioanalytical Methodologies for Quantification in In Vitro Biological Matrices (e.g., Cell Lysates, Culture Media)
To study the effects of this compound in a biological context, it is necessary to have methods to quantify it in complex biological matrices like cell culture media or cell lysates. These matrices contain proteins, salts, and other components that can interfere with the analysis, making sample preparation a critical step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.
Sample preparation typically involves a protein precipitation step, where an organic solvent like acetonitrile is added to the sample to precipitate the proteins. After centrifugation, the supernatant containing the compound of interest is collected. Alternatively, more complex techniques like liquid-liquid extraction or solid-phase extraction (SPE) can be used for cleaner samples and to concentrate the analyte.
For MS/MS detection, the instrument is set to a mode called Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the compound, providing a high degree of selectivity and minimizing interferences from the matrix. An internal standard (a structurally similar molecule) is usually added at the beginning of the sample preparation process to correct for any variability during sample handling and analysis.
The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. The table below shows typical parameters for the validation of a bioanalytical method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 6.5% |
| Inter-day Precision (%CV) | ≤ 15% | 8.2% |
| Accuracy (%RE) | Within ±15% | -5.8% |
| Matrix Effect | Within acceptable limits | Passed |
| Recovery | Consistent and reproducible | 85% |
Derivatization and Chemical Space Exploration Around the 6 3,5 Dichlorophenyl Morpholin 3 One Scaffold
Synthesis of Analogs with Modifications on the Dichlorophenyl Moiety
The 3,5-dichlorophenyl group is a critical pharmacophore in many biologically active molecules, offering a specific substitution pattern that can influence target binding and metabolic stability. Systematic modification of this moiety in the 6-(3,5-dichlorophenyl)morpholin-3-one scaffold allows for a thorough investigation of structure-activity relationships (SAR). Research efforts in this area have focused on several key transformations to probe the effects of altering the electronic and steric properties of the phenyl ring.
One common strategy involves the replacement of one or both chlorine atoms with other halogens, such as fluorine or bromine. These modifications can subtly alter the electrostatic potential and lipophilicity of the molecule. For instance, the introduction of a fluorine atom can improve metabolic stability and binding affinity due to its small size and high electronegativity. Another approach is the introduction of small alkyl or alkoxy groups at various positions on the phenyl ring. For example, the synthesis of analogs with a methyl or methoxy group at the 2-, 4-, or 6-position can provide valuable insights into the steric tolerance of the binding pocket.
The synthesis of these analogs typically involves the coupling of a modified phenylboronic acid with a suitable morpholin-3-one (B89469) precursor via Suzuki-Miyaura cross-coupling reactions. Alternatively, nucleophilic aromatic substitution (SNAr) reactions on activated dichlorophenyl rings can be employed to introduce a variety of substituents. The choice of synthetic route often depends on the desired modification and the commercial availability of starting materials.
Table 1: Representative Analogs of this compound with Modifications on the Phenyl Ring
| Compound ID | Modification on Phenyl Ring | Synthetic Method |
| 1a | 3-Chloro-5-fluorophenyl | Suzuki Coupling |
| 1b | 3,5-Dibromophenyl | Suzuki Coupling |
| 1c | 3-Chloro-5-methylphenyl | Suzuki Coupling |
| 1d | 3,5-Dimethoxyphenyl | SNAr Reaction |
Chemical Modifications of the Morpholin-3-one Heterocycle (e.g., N-Substitutions, Ring Expansions/Contractions)
The morpholin-3-one heterocycle provides a versatile platform for chemical modification, allowing for the introduction of a wide range of functional groups to modulate the physicochemical properties and biological activity of the parent compound. N-substitution at the 4-position of the morpholin-3-one ring is a particularly attractive strategy for diversification.
Alkylation of the secondary amine of the morpholin-3-one ring can be readily achieved using various alkyl halides in the presence of a base. This allows for the introduction of small alkyl chains, as well as more complex functional groups such as esters, amides, and nitriles. These modifications can influence the solubility, cell permeability, and target engagement of the resulting compounds. For example, the incorporation of a basic amine moiety via N-alkylation can enhance aqueous solubility.
Ring expansion or contraction of the morpholin-3-one core represents a more advanced modification strategy. Ring expansion to a seven-membered 1,4-oxazepan-3-one can be accomplished through multi-step synthetic sequences, potentially altering the conformational preferences of the molecule and its interaction with biological targets. Conversely, ring contraction to a five-membered oxazolidin-4-one can provide a more rigid scaffold.
Exploration of Different Stereochemical Variants and Diastereomers
The 6-position of the morpholin-3-one ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-6-(3,5-dichlorophenyl)morpholin-3-one. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting significantly higher potency than the other. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial for understanding the SAR and for developing more selective and potent compounds.
Stereoselective synthesis of the individual enantiomers can be achieved through various asymmetric synthetic methods. One approach involves the use of a chiral auxiliary to control the stereochemistry during the formation of the morpholin-3-one ring. Alternatively, enzymatic resolution of the racemic mixture can be employed to separate the two enantiomers. The absolute configuration of the separated enantiomers is typically determined using techniques such as X-ray crystallography or by comparison with stereochemically defined standards.
Furthermore, the introduction of a second stereocenter, for example, by substitution at the 2- or 5-position of the morpholin-3-one ring, can lead to the formation of diastereomers. The synthesis and biological evaluation of these diastereomers can provide further insights into the three-dimensional requirements of the target binding site.
Future Directions and Emerging Research Avenues for 6 3,5 Dichlorophenyl Morpholin 3 One
Integration with Advanced Screening Technologies for Academic Discovery (e.g., Fragment-Based Drug Discovery in Research)
There is currently no publicly available research demonstrating the integration of 6-(3,5-Dichlorophenyl)morpholin-3-one with fragment-based drug discovery (FBDD) or other advanced screening technologies. The principles of FBDD rely on screening libraries of small, low-complexity molecules, or "fragments," to identify starting points for the development of more potent and selective drug candidates. The utility of this compound as either a fragment itself or as a lead compound derived from a fragment screen has not been documented in scientific literature.
Application in Phenotypic Screening for the Identification of Novel Biological Pathway Modulators in Research Models
Phenotypic screening, an approach that identifies substances that produce a desired effect in a biological system without prior knowledge of the specific drug target, has not been reported in connection with this compound. Such studies would be necessary to uncover any potential activity of this compound in modulating biological pathways in cellular or organismal models of disease.
Development as a Chemical Biology Tool for Target Validation and Mechanistic Elucidation Studies
The potential of this compound as a chemical probe to validate novel drug targets or to unravel the mechanisms of biological processes is currently unknown. The development of a chemical tool typically requires extensive characterization of its selectivity, potency, and mechanism of action, none of which is presently available in the public domain for this specific compound.
Exploration of its Potential in Specific Academic Research Models Beyond Initial Findings (e.g., Specific Enzyme Families, Protein-Protein Interactions)
As there are no initial findings on the biological activity of this compound, its exploration in more specific academic research models, such as its effect on particular enzyme families or its capacity to disrupt or stabilize protein-protein interactions, has not been undertaken. Future research would first need to establish a foundational understanding of the compound's biological effects before progressing to more specialized areas of investigation.
Q & A
What are the common synthetic routes for preparing 6-(3,5-dichlorophenyl)morpholin-3-one, and what are their mechanistic considerations?
Answer:
Synthesis typically involves multi-step nucleophilic substitution or cyclization reactions . For example:
- Step 1 : Introduction of the 3,5-dichlorophenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling using palladium catalysts.
- Step 2 : Formation of the morpholinone ring through cyclocondensation of β-amino alcohols with ketones or esters under acidic conditions (e.g., HCl in ethanol) .
Critical parameters include temperature control (60–80°C for coupling reactions) and pH optimization (pH 4–6 for cyclization) to minimize side products. Mechanistically, electron-withdrawing chlorine substituents enhance electrophilic reactivity at the phenyl ring, facilitating coupling efficiency .
How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand-to-metal ratios adjusted to 2:1 for enhanced stability .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol or THF aids in cyclization .
- Temperature gradients : Gradual heating (40°C → 80°C) reduces decomposition of heat-sensitive intermediates.
Reported yields range from 50–70% , with impurities like unreacted dichlorophenyl precursors requiring purification via column chromatography (silica gel, hexane/EtOAc 3:1) .
What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) confirm the morpholinone core and dichlorophenyl substitution .
- LC-MS (ESI+) : Molecular ion [M+H]⁺ at m/z 285.1 (calculated for C₁₀H₈Cl₂NO₂) with fragmentation patterns showing loss of CO (Δ m/z 28) .
- XRD : Crystalline forms (e.g., monoclinic P2₁/c space group) reveal planar morpholinone rings and dihedral angles (85–90°) between substituents .
How do substituents on the dichlorophenyl group influence the reactivity of this compound in nucleophilic reactions?
Answer:
The 3,5-dichloro substitution exerts strong electron-withdrawing effects , activating the phenyl ring for electrophilic aromatic substitution but deactivating it toward nucleophilic attacks. For example:
- Nucleophilic acyl substitution : Reactivity at the carbonyl group is enhanced due to reduced electron density, favoring reactions with amines (e.g., forming hydrazones) .
- Steric effects : Bulky substituents at the para-position reduce reaction rates by 30–40% compared to smaller groups (e.g., methyl) .
What are the recommended storage conditions for this compound to ensure long-term stability?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolytic cleavage of the morpholinone ring .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group, which can reduce purity by 15% over 6 months at >60% RH .
- Solvent stability : Solutions in DMSO are stable for ≤3 months at -20°C, while aqueous buffers (pH 7.4) show 10% degradation after 30 days .
How can contradictions in reported biological activity data for this compound derivatives be resolved?
Answer:
Discrepancies often arise from:
- Purity variations : Ensure >95% purity (HPLC) to exclude confounding effects from impurities like unreacted dichlorophenyl precursors .
- Assay conditions : Standardize protocols (e.g., IC₅₀ measurements at 37°C in PBS) to compare across studies.
- Structural analogs : Compare activity with derivatives (e.g., 4-(3-nitrophenyl)morpholin-3-one) to isolate substituent-specific effects .
What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., kinases) using force fields like AMBER. The dichlorophenyl group shows strong hydrophobic interactions with nonpolar residues (e.g., Leu273 in PDB 1ATP) .
- QSAR models : Correlate logP (calculated: 2.8) with membrane permeability using Hammett constants (σ = 0.78 for Cl substituents) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
